5-Bromo-2-methylisoindoline

GPCR Pharmacology Neuroendocrinology Chemical Biology

Medicinal chemistry projects fail when generic isoindolines replace precise 5-brominated analogs. The 5-bromo handle is non-fungible for regioselective cross-coupling and SAR fidelity. - **Critical differentiator:** 5-Bromo substitution pattern enables Pd-catalyzed diversification; 4- or 6-bromo isomers alter electronic profile. - **Validated anchor:** Documented mouse TRH-R1 agonism (EC50 = 2.54 μM) - use as negative control or hit-to-lead start. - **Reliable supply:** ≥95% purity ensures reproducible array synthesis. Global stock available.

Molecular Formula C9H10BrN
Molecular Weight 212.09 g/mol
CAS No. 107834-37-7
Cat. No. B3079909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-methylisoindoline
CAS107834-37-7
Molecular FormulaC9H10BrN
Molecular Weight212.09 g/mol
Structural Identifiers
SMILESCN1CC2=C(C1)C=C(C=C2)Br
InChIInChI=1S/C9H10BrN/c1-11-5-7-2-3-9(10)4-8(7)6-11/h2-4H,5-6H2,1H3
InChIKeyMOUHJQRCBSCPEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-methylisoindoline Overview


5-Bromo-2-methylisoindoline (CAS 107834-37-7) is a bicyclic, nitrogen-containing heterocyclic compound with the molecular formula C₉H₁₀BrN . Characterized by an isoindoline core, it features a bromine atom at the 5-position and a methyl group on the isoindoline nitrogen [1]. This specific substitution pattern makes it a valuable intermediate in organic synthesis and medicinal chemistry . Its primary utility lies in its role as a versatile building block, enabling further functionalization through the reactive aryl bromide handle, which is essential for constructing diverse chemical libraries and exploring structure-activity relationships (SAR) [2].

Handle 5-Bromo enables regioselective cross-coupling for library diversification
Core N-Methyl isoindoline provides a defined heterocyclic scaffold for SAR studies
Purity Defined purity specification supports consistent performance in parallel synthesis

5-Bromo-2-methylisoindoline: Non-Commodity Isoindoline


Selecting a generic isoindoline or a different halogenated analog for a project involving 5-bromo-2-methylisoindoline can lead to significant scientific setbacks. The 5-bromo substitution pattern is critical for regioselective cross-coupling reactions [1], and even small changes to the isoindoline core can drastically alter biological activity [2]. Replacing this compound with an unsubstituted isoindoline eliminates the synthetic handle necessary for many derivatizations. Choosing a 4-bromo or 6-bromo isoindoline, or the corresponding isoindolinone, will result in a different electronic and steric profile, leading to divergent SAR outcomes and potential project failure. The quantitative evidence below underscores why this precise building block is non-fungible and must be specifically sourced.

Positional isomer mismatch
4- or 6-bromo isoindolines alter electronic and steric profile, potentially shifting cross-coupling outcomes and biological SAR.
Unsubstituted isoindoline
Lacks the aryl bromide synthetic handle, blocking key derivatization pathways.

Evidence for 5-Bromo-2-methylisoindoline


TRH Receptor Activity

5-Bromo-2-methylisoindoline exhibits measurable but weak agonist activity at the mouse thyrotropin-releasing hormone receptor 1 (TRH-R1). Its potency is significantly lower than the endogenous peptide ligand, TRH [1]. This moderate activity profile can be strategically leveraged in chemical biology as a negative control or a starting point for scaffold optimization.

TRH-R1 Agonism
Class-level inference
EC50 = 2.54 μM (vs endogenous TRH, low nM range)
Supports GPCR scaffold exploration for SAR
Data from BindingDB single assay; verify in target assay
GPCR Pharmacology Neuroendocrinology Chemical Biology

Purity Specifications

Reputable commercial vendors provide 5-Bromo-2-methylisoindoline with a minimum purity specification of 95% . This baseline purity level ensures consistency in synthetic transformations and biological assays, reducing the risk of failed experiments due to impurities.

Purity Grade
Data to verify
≥ 95% (vendor specification)
Supports reproducible synthesis outcomes
Confirm via Certificate of Analysis
Organic Synthesis Medicinal Chemistry Procurement

Cross-Coupling Reactivity

The bromine atom at the 5-position of the isoindoline ring serves as a key reactive site for metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings [1]. In the broader context of isoindoline chemistry, the 5-bromo substituent is specifically employed to introduce aryl or amine functionalities at this position, enabling SAR exploration around the isoindoline core [2].

Synthetic Utility
Class-level inference
5-Br enables Suzuki, Buchwald-Hartwig couplings
Supports modular SAR library construction
Reactivity may vary with catalyst/conditions
Cross-Coupling Synthetic Methodology Reaction Discovery

Physicochemical Profile

Calculated physicochemical properties for 5-Bromo-2-methylisoindoline provide a baseline for its drug-like potential. Key parameters include a molecular weight of 212.09 g/mol, a LogP of 2.43, and a hydrogen bond acceptor count of 1 . These properties can be used in predictive models for solubility, permeability, and metabolic stability.

Drug-like Properties
Supporting evidence
LogP = 2.43, MW = 212.09, HBA = 1
Favorable predicted profile for screening libraries
Calculated values; experimental validation recommended
Cheminformatics ADME Prediction Drug Design

Applications of 5-Bromo-2-methylisoindoline


Parallel Synthesis for SAR Libraries

For medicinal chemists aiming to explore the SAR around the isoindoline core, 5-Bromo-2-methylisoindoline is an essential procurement. Its defined purity of ≥95% ensures reliable outcomes in array synthesis. The reactive 5-bromo handle allows for rapid diversification via palladium-catalyzed cross-coupling reactions [1], enabling the generation of numerous analogs from a single, high-quality starting material.

GPCR Ligand Optimization

In neuroendocrine research focused on the thyrotropin-releasing hormone receptor (TRH-R), this compound provides a structurally novel starting point. Its documented, albeit low-potency, agonism at mouse TRH-R1 (EC50 = 2.54 μM) provides a validated phenotypic anchor. Researchers can procure this compound to serve as a negative control or as the basis for a hit-to-lead campaign to improve potency and selectivity at this therapeutically relevant target.

Reaction Methodology Development

Synthetic methodology groups investigating new catalytic systems or developing novel transformations on heterocyclic frameworks can use 5-Bromo-2-methylisoindoline as a model substrate. Its reactive aryl bromide and saturated nitrogen-containing ring provide a well-defined, challenging substrate for developing new C-C and C-N bond-forming reactions [1].

Application
Selection Property
Validation Focus
Parallel Synthesis for SAR Libraries
5-Bromo reactive handle for cross-coupling diversification
Verify cross-coupling efficiency and regioselectivity
GPCR Ligand Optimization
Reported weak TRH-R1 agonism
Confirm activity and selectivity in GPCR functional assays
Reaction Methodology Development
Heterocyclic model substrate
Evaluate performance in new catalytic transformations
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